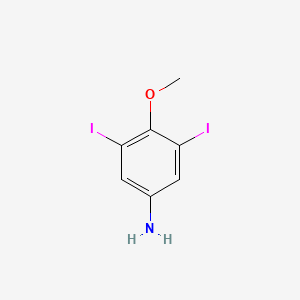

3,5-Diiodo-4-methoxyaniline

Description

Significance of Halogenated Aniline (B41778) Scaffolds in Organic Synthesis and Materials Science

Halogenated aromatic compounds, including halogenated anilines, are ubiquitous and critically important in the field of organic chemistry. acs.orgnih.gov Aryl halides serve as essential synthetic building blocks for a variety of powerful carbon-carbon bond-forming reactions, such as cross-coupling chemistries, lithium-halogen exchange reactions, and classical Grignard reactions. acs.orgnih.gov These methods are among the most utilized for constructing complex molecular architectures. nih.gov

Furthermore, aryl halide substructures are common in both synthetic and naturally occurring molecules that exhibit biological activity. acs.orgnih.gov They are also integral components of various end-user industrial materials. acs.orgnih.gov While classical methods like electrophilic aromatic substitution are used for their preparation, these can be complicated in electron-rich systems like anilines, often leading to challenges in controlling regioselectivity and stoichiometry. acs.orgnih.gov Consequently, the development of new, highly regioselective methods for halogenating electron-rich aromatics is an area of active research. acs.orgnih.gov Interestingly, some halogenated anilines, previously thought to be exclusively synthetic, have been identified as natural products biosynthesized by marine microalgae. rsc.org

Role of Methoxy-Substituted Anilines as Versatile Chemical Precursors

Anilines bearing methoxy (B1213986) substituents are highly versatile precursors in chemical synthesis. The methoxy group, being an electron-donating group, significantly influences the reactivity of the aromatic ring and imparts specific properties to the resulting products. tsijournals.com Research has demonstrated their utility in several synthetic applications:

Synthesis of Complex Anilines: Methoxy-substituted anilines are key starting materials in novel synthetic routes. For instance, N-methoxyanilines can undergo a copper-catalyzed smolecule.comacs.org-methoxy rearrangement followed by a Michael addition to produce meta-substituted anilines, a class of compounds that is challenging to prepare via traditional methods. acs.orgacs.org

Polymer Chemistry: Methoxy-substituted anilines like o-methoxyaniline and 2,5-dimethoxyaniline (B66101) are used as monomers for the chemical polymerization of substituted polyanilines. tsijournals.com These polymers, such as poly (o-methoxyaniline) (POMA) and poly (2,5-dimethoxyaniline) (PDMA), are of interest for their solubility and potential applications as conducting materials. tsijournals.com

Heterocyclic Synthesis: Substituted anilines, including those with methoxy groups, serve as foundational reactants for building heterocyclic ring systems. An efficient, multi-step method has been described for the synthesis of various substituted 4-methoxy-1H-quinolin-2-ones starting from substituted anilines and malonic acid. semanticscholar.org

Biologically Active Molecules: 4-Methoxyaniline is a common starting point for the synthesis of novel compounds with potential therapeutic applications. nih.gov For example, it has been used to create a series of N-benzylaniline derivatives that were investigated for their inhibitory effects on the aldose reductase enzyme. nih.gov

Academic and Research Context of 3,5-Diiodo-4-methoxyaniline within Aromatic Amine Chemistry

This compound is an organic compound featuring an aniline core substituted with two iodine atoms at the 3 and 5 positions and a methoxy group at the 4-position. smolecule.com This specific arrangement of functional groups dictates its chemical reactivity and makes it a valuable intermediate in specialized research areas.

Synthesis and Reactivity: The synthesis of this compound can be achieved through several routes. A direct method involves the iodination of 4-methoxyaniline using an iodinating agent like iodine monochloride. smolecule.com An alternative synthesis has been reported starting from 4-nitrophenol, which is first iodinated, then methylated using dimethyl sulfate, and finally, the nitro group is reduced to an amine using tin chloride to yield the target compound. nih.gov

The chemical behavior of this compound is governed by its three functional groups. smolecule.com The amino group can participate in nucleophilic substitution and condensation reactions, such as forming Schiff bases when reacted with aldehydes. smolecule.comaaru.edu.jo The electron-donating methoxy and amino groups activate the ring, while the bulky iodine atoms direct further substitutions. smolecule.com

Research Applications: This compound serves as a key building block in several areas of chemical research:

Pharmaceutical Synthesis: It acts as a precursor in the synthesis of more complex molecules with potential biological activity. smolecule.com A notable example is its use in the preparation of A-ring dihalogenated combretastatin-templated tetrazoles, which have shown increased cellular activity in research settings. nih.gov

Materials Science: The compound is explored as a component for creating new materials. smolecule.com For instance, it has been used in the synthesis of novel Schiff base palladium(II) complexes by reacting it with 3,5-diiodosalicylaldehyde (B1329479). aaru.edu.jo

Dye and Pigment Industry: Due to its aromatic and substituted nature, it has potential applications in the manufacturing of dyes and pigments. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇I₂NO | uni.lu |

| Molecular Weight | 374.94 g/mol | smolecule.com |

| Monoisotopic Mass | 374.86172 Da | uni.lu |

| SMILES | COC1=C(C=C(C=C1I)N)I | uni.lu |

| InChIKey | HSUJYIOBQDIMPP-UHFFFAOYSA-N | uni.lu |

Table 2: Example Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-Nitrophenol | Sodium chlorite, Sodium iodide | 2,6-Diiodo-4-nitrophenol | - | nih.gov |

| 2 | 2,6-Diiodo-4-nitrophenol | Dimethyl sulfate, Potassium carbonate | 1,3-Diiodo-5-methoxy-2-nitrobenzene | - | nih.gov |

Table 3: Research Applications of this compound

| Field of Application | Research Finding | Reference |

|---|---|---|

| Pharmaceuticals | Used as a building block to synthesize combretastatin-templated tetrazoles with cellular activity. | nih.gov |

| Materials Science | Serves as a precursor for novel Schiff base Pd(II) complexes through condensation with halogenated salicylaldehydes. | aaru.edu.jo |

| Organic Synthesis | Acts as an intermediate for various derivatives via reactions like nucleophilic substitution and condensation. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUJYIOBQDIMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,5 Diiodo 4 Methoxyaniline and Analogous Structures

Direct Iodination Approaches on Precursor Anisidine Derivatives

The most direct route to 3,5-diiodo-4-methoxyaniline involves the electrophilic aromatic substitution on 4-methoxyaniline (p-anisidine). The strong activating and ortho-, para-directing effects of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups facilitate the introduction of iodine atoms at the positions ortho to the amino group (positions 3 and 5).

Various iodinating agents can be employed for this transformation. A common method utilizes iodine monochloride (ICl) or a combination of molecular iodine (I₂) with an oxidizing agent. The oxidizing agent, such as hydrogen peroxide or nitric acid, serves to generate the reactive electrophilic iodine species (I⁺) in situ. For instance, treating 4-methoxyaniline with iodine monochloride can yield the desired di-iodinated product. smolecule.com Similarly, using molecular iodine in an acidic medium facilitates the substitution at the desired positions. smolecule.com The choice of solvent can significantly influence reaction efficiency, with some studies indicating that solvents like glycerol (B35011) can accelerate iodination rates, leading to high yields.

Another effective iodinating system for activated aromatic rings is the use of N-iodosuccinimide (NIS), often in the presence of an acid catalyst. While specific examples for this compound are less detailed in readily available literature, the general principle of using NIS for iodinating aniline (B41778) derivatives is well-established.

Table 1: Comparison of Direct Iodination Methods for Anisidine Derivatives

| Iodinating Agent/System | Precursor | Product | Typical Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Iodine Monochloride (ICl) | 4-Methoxyaniline | This compound | Acetic acid, 0–5°C (for mono-iodination) | 68–72% (for 2-iodo-4-methoxyaniline) | |

| Iodine (I₂) / Oxidizing Agent | 4-Methoxyaniline | This compound | Acidic medium | Not specified | smolecule.com |

| KI / NaIO₄ | Deactivated Arenes | Iodinated Arenes | Concentrated H₂SO₄, 25-30°C, 1-2 hours | 31-91% | researchgate.net |

Note: Yields can vary significantly based on specific reaction conditions and the scale of the synthesis. The yield for ICl is for a related mono-iodinated product and serves as an illustrative example of the reagent's efficiency.

Stepwise Functionalization via Halogenation and Amination Strategies

An alternative to direct iodination is a stepwise approach, which offers greater control over the substitution pattern, particularly for synthesizing complex or unsymmetrically substituted anilines. This strategy can involve introducing the functional groups in a different order.

One potential, though less common, pathway could involve the nitration of a di-iodinated methoxybenzene, followed by the reduction of the nitro group to an amine. For example, starting with 1,3-diiodo-2-methoxybenzene, a nitration reaction could introduce a nitro group, which is then reduced to the amine, yielding this compound. However, controlling the regioselectivity of the nitration can be challenging.

A more versatile stepwise method is the deaminative halogenation of primary amines. This involves converting the amino group of a substituted aniline into a diazonium salt, which is then displaced by a halide. For example, a related compound, 2-iodo-4-methoxyaniline, can be synthesized by diazotization of 2-amino-4-methoxyaniline with tert-butyl nitrite, followed by a copper(I) iodide-mediated substitution, affording the product in a 65% yield. While not a direct synthesis of the title compound, this illustrates the principle of stepwise functionalization. A more recent development involves the direct deaminative halogenation of primary amines using an N-anomeric amide as a nitrogen-deletion reagent, which proceeds through a radical mechanism. semanticscholar.org

Application of Cross-Coupling Reactions in the Synthesis of Substituted Anilines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. nih.govsigmaaldrich.comwikipedia.org While direct synthesis of this compound via cross-coupling is not a standard approach, these reactions are crucial for creating analogs and derivatives.

For instance, the Suzuki, Heck, or Sonogashira coupling reactions could be employed using this compound as a building block. The iodine atoms serve as excellent leaving groups for these transformations, allowing for the introduction of various aryl, vinyl, or alkynyl groups at the 3 and 5 positions. An efficient route for synthesizing carbazoles, for example, involves the cross-coupling of o-iodoanilines with silylaryl triflates. nih.gov This highlights the utility of iodoaniline scaffolds in building more complex heterocyclic systems.

Table 2: Examples of Cross-Coupling Reactions Involving Iodoanilines

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid + Aryl halide | Palladium catalyst + Base | Biaryl | nih.govwikipedia.org |

| Heck Coupling | Alkene + Aryl halide | Palladium catalyst + Base | Substituted Alkene | nih.gov |

| Sonogashira Coupling | Terminal alkyne + Aryl halide | Palladium catalyst, Copper co-catalyst, Base | Arylalkyne | nih.govlookchem.com |

Condensation Reactions as a Route to Schiff Base Derivatives of Related Halogenated Methoxyanilines

The amino group of this compound and its analogs is reactive and can readily participate in condensation reactions with aldehydes or ketones to form Schiff bases (or imines). smolecule.comnih.govresearchgate.net These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Schiff bases are versatile intermediates and have been synthesized from a variety of halogenated anilines. jmchemsci.comuobaghdad.edu.iq For example, 4-methoxyaniline (p-anisidine) reacts with 3,5-diiodosalicylaldehyde (B1329479) in boiling ethanol (B145695) to produce the corresponding Schiff base ligand in good yield. aaru.edu.jo This reaction demonstrates the principle of forming complex structures from halogenated aniline precursors. These Schiff base ligands can then be used to form metal complexes, which have applications in catalysis and materials science. aaru.edu.jorsc.org

Table 3: Synthesis of a Schiff Base from a Halogenated Aldehyde and an Anisidine Derivative

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Diiodosalicylaldehyde | 4-Methoxyaniline | Ethanol | Boiling, 3 hours | (E)-2-((4-methoxyphenyl)imino)methyl)-4,6-diiodophenol | 74% | aaru.edu.jo |

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Diiodo 4 Methoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

For derivatives of 3,5-Diiodo-4-methoxyaniline, NMR spectra are typically recorded on 300, 400, or 500 MHz spectrometers using deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgaaru.edu.jo Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The aromatic protons typically appear as a singlet due to their symmetrical substitution pattern on the benzene (B151609) ring. The methoxy protons will present as a sharp singlet, usually in the range of 3.7-3.9 ppm. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key signals would include those for the carbon atoms attached to iodine, the carbon bearing the methoxy group, the carbon attached to the amino group, the aromatic CH carbons, and the methoxy carbon itself. The carbons bonded to the heavy iodine atoms often exhibit characteristic chemical shifts.

A study on a Schiff base derivative formed from 3,5-diiodosalicylaldehyde (B1329479) and 4-methoxyaniline confirmed the structure using NMR, among other techniques. aaru.edu.jo The formation of the imine bond (-CH=N-) introduces new, characteristic signals in both the ¹H and ¹³C NMR spectra, further confirming the molecular structure.

Table 1: Representative NMR Data for a this compound Derivative.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | s | Aromatic-H |

| ¹H | ~3.8 | s | -OCH₃ |

| ¹H | ~4.5 | br s | -NH₂ |

| ¹³C | ~150 | s | C-O |

| ¹³C | ~148 | s | C-N |

| ¹³C | ~130 | s | Aromatic C-H |

| ¹³C | ~85 | s | C-I |

| ¹³C | ~56 | q | -OCH₃ |

Note: The exact chemical shifts can vary depending on the specific derivative and solvent used.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the analysis of this compound and its derivatives, the FTIR spectrum reveals characteristic absorption bands. Key vibrational modes include:

N-H stretching: The amine group typically shows two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-N stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range.

C-I stretching: The carbon-iodine bond vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹. aaru.edu.jo

For instance, in the synthesis of Schiff base complexes from 3,5-diiodosalicylaldehyde, FTIR spectroscopy was used to confirm the formation of the imine bond through the appearance of a new C=N stretching vibration and the disappearance of the primary amine N-H bending vibration. aaru.edu.jo

Table 2: Key FTIR Absorption Bands for this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | <3000 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The wavelengths of maximum absorbance (λ_max) are indicative of the extent of conjugation and the types of electronic transitions occurring. msu.edu

For this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* transitions within the benzene ring. libretexts.org The presence of the amino and methoxy groups (auxochromes) and the iodo groups (which can influence the electronic structure) will affect the position and intensity of these absorption bands.

In a study of Schiff base complexes derived from 4-methoxyaniline, the UV-Vis spectra were recorded in DMSO. aaru.edu.jo The spectra of the ligands and their metal complexes showed distinct absorption bands corresponding to π→π* and n→π* transitions. The formation of the complex often leads to a shift in the absorption bands and the appearance of new charge-transfer bands (e.g., ligand-to-metal charge transfer, LMCT), confirming the coordination of the ligand to the metal center. aaru.edu.jolibretexts.org The electronic transitions are influenced by the solvent, and shifts in λ_max can be observed with changes in solvent polarity. semanticscholar.org

Table 3: Typical UV-Vis Absorption Data for Aniline (B41778) Derivatives.

| Transition Type | Typical λ_max (nm) | Molar Absorptivity (ε) |

| π→π | 200 - 300 | High |

| n→π | >300 | Low |

Note: The specific λ_max values for this compound would need to be experimentally determined.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

For a derivative of this compound, a single crystal X-ray diffraction study would yield precise coordinates for each atom, allowing for the detailed analysis of its molecular geometry. brynmawr.edu

The data from X-ray diffraction allows for the detailed analysis of the molecule's conformation, including the planarity of the benzene ring and the orientation of the methoxy and amino substituents. Torsion angles, which describe the rotation around single bonds, can be precisely calculated. For example, the torsion angle involving the C-O-C-H bonds of the methoxy group would define its orientation relative to the aromatic ring. In a related structure, (2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide, the methoxy group's proximity to two bromine atoms was found to cause a deviation from planarity. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.govnih.gov By mapping properties onto this surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions.

Theoretical and Computational Investigations of 3,5 Diiodo 4 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3,5-Diiodo-4-methoxyaniline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p) that can adequately handle the heavy iodine atoms, would provide a wealth of information about its electronic properties and reactivity.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the electron-donating methoxy (B1213986) and amino groups are expected to raise the energy of the HOMO, making the molecule a relatively good electron donor. The bulky and electronegative iodine atoms, however, would have a more complex influence. While halogens are deactivating groups in electrophilic aromatic substitution, they can participate in charge-transfer interactions. The interplay of these groups would determine the precise energies of the FMOs.

From these calculations, several key reactivity descriptors can be derived, as illustrated in the table below. These descriptors provide a quantitative measure of the molecule's expected chemical behavior.

| Parameter | Formula | Predicted Significance for this compound |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap would suggest higher reactivity and lower kinetic stability. |

| Ionization Potential (I) | -EHOMO | A lower value indicates the molecule is more easily oxidized. |

| Electron Affinity (A) | -ELUMO | A higher value suggests a greater ability to accept an electron. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Indicates the "escaping tendency" of electrons from the molecule. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of the molecule to act as an electrophile. |

The presence of the electron-donating amino and methoxy groups would likely lead to a relatively low ionization potential, suggesting that this compound could be susceptible to oxidation. The electrophilicity index would provide insight into its behavior in reactions with nucleophiles.

Quantum Chemical Calculations for Optimized Geometries and Harmonic Vibrational Frequencies

Quantum chemical calculations, particularly at the DFT level, are instrumental in determining the three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For this compound, these calculations would provide precise bond lengths, bond angles, and dihedral angles.

The optimized geometry would reveal the extent of steric hindrance between the bulky iodine atoms and the adjacent methoxy and amino groups. This steric strain could lead to out-of-plane distortions of these substituents from the benzene (B151609) ring. The bond lengths would also be informative; for instance, the C-N and C-O bond lengths would be expected to be shorter than a typical single bond due to the delocalization of the lone pairs of electrons on the nitrogen and oxygen atoms into the aromatic ring.

Once the optimized geometry is obtained, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule and can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. The calculated vibrational spectrum would exhibit characteristic peaks for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm-1) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1360 |

| C-O (Methoxy) | Asymmetric Stretching | 1200 - 1275 |

| C-I | Stretching | 500 - 600 |

The precise positions of these peaks would be influenced by the electronic and steric environment of the molecule. For example, the N-H stretching frequencies would be sensitive to hydrogen bonding, and the C-I stretching frequency would be characteristic of an iodo-aromatic compound.

Computational Studies on Molecular Basicity and Acidity using Conceptual DFT and Information-Theoretic Approaches

The basicity of this compound is primarily associated with the lone pair of electrons on the nitrogen atom of the amino group. The acidity, though less pronounced, would be related to the ability of the N-H bonds to donate a proton. Conceptual DFT provides a framework for quantifying these properties through reactivity indices.

The proton affinity (PA) is a direct measure of the gas-phase basicity of a molecule and can be calculated as the negative of the enthalpy change for the protonation reaction. A higher PA value indicates a stronger base. The pKa value, which is the common measure of basicity in solution, can also be predicted using computational methods, often involving thermodynamic cycles and solvation models.

Information-theoretic approaches can also be employed to analyze the electron density distribution and its changes upon protonation, providing further insights into the factors governing basicity. These methods can quantify the information content of the electron density and how it is redistributed during a chemical process.

| Property | Influencing Factors | Predicted Trend for this compound |

| Basicity (pKa) | Electron-donating/withdrawing effects of substituents | Moderated basicity due to the competing effects of the methoxy and iodo groups. |

| Proton Affinity (PA) | Intrinsic electronic properties in the gas phase | A value that reflects the balance between resonance donation and inductive withdrawal. |

| Acidity (N-H) | Stability of the resulting anion | Low acidity, as the anilide anion would be destabilized by the electron-donating groups. |

Analysis of Intermolecular Forces and Interaction Energies through Computational Models

The intermolecular forces in this compound are expected to be a complex mixture of hydrogen bonding, halogen bonding, and van der Waals interactions. Computational models can be used to explore these interactions in detail, for example, by studying the structure and energetics of molecular dimers or clusters.

The primary hydrogen bond donor is the amino group (N-H), and the primary acceptors are the amino group's lone pair and the oxygen atom of the methoxy group. This would lead to the formation of N-H···N and N-H···O hydrogen bonds in the solid state or in condensed phases.

A particularly interesting feature of this molecule is the presence of iodine atoms, which are known to participate in halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair of an oxygen or nitrogen atom. Therefore, C-I···N and C-I···O halogen bonds are expected to play a significant role in the supramolecular assembly of this compound.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. This would allow for a quantitative assessment of the relative importance of the different types of intermolecular forces.

| Interaction Type | Description | Predicted Importance in this compound |

| Hydrogen Bonding | N-H···N and N-H···O interactions | Significant contribution to the overall stability of molecular aggregates. |

| Halogen Bonding | C-I···N and C-I···O interactions | A key directional interaction influencing the crystal packing. |

| Dispersion Forces | Induced dipole-induced dipole interactions | Substantial due to the large, polarizable iodine atoms. |

| π-π Stacking | Interactions between aromatic rings | Possible, but may be sterically hindered by the bulky substituents. |

The interplay of these forces would dictate the crystal packing and ultimately the macroscopic properties of the solid material.

Reactivity Profiles and Derivatization Chemistry of 3,5 Diiodo 4 Methoxyaniline

Amine Reactivity in Imine and Schiff Base Formation

The primary amino group (-NH₂) of 3,5-Diiodo-4-methoxyaniline serves as a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.orgnih.gov This reaction is a cornerstone of synthetic chemistry, providing a pathway to a wide array of derivatives with diverse applications. byjus.comnih.gov

The formation of an imine from this compound and an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism. libretexts.org The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. nih.gov The lone pair of electrons on the nitrogen atom of the aniline (B41778) then attacks the carbonyl carbon, leading to a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable imine product. libretexts.org

The general scheme for this reaction is as follows:

The rate and equilibrium of imine formation can be influenced by several factors. The use of dehydrating agents or a Dean-Stark apparatus to remove the water byproduct can drive the reaction to completion. researchgate.net While the electronic effects of the iodine and methoxy (B1213986) substituents on the basicity of the amino group can play a role, the primary reactivity is dictated by the nucleophilicity of the nitrogen atom.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff bases derived from this compound. For instance, reaction with salicylaldehyde (B1680747) derivatives can produce ligands capable of coordinating with metal ions.

Table 1: Examples of Potential Schiff Bases Derived from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base Product |

| Benzaldehyde | N-(phenylmethylene)-3,5-diiodo-4-methoxyaniline |

| Salicylaldehyde | 2-(((3,5-diiodo-4-methoxyphenyl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-3,5-diiodo-4-methoxyaniline |

| Cyclohexanone | N-(cyclohexylidene)-3,5-diiodo-4-methoxyaniline |

Reactivity of Aryl Iodide Substituents in Cross-Coupling Chemistry

The two iodine atoms on the aromatic ring of this compound are key functional handles for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations due to the relatively weak carbon-iodine bond.

Ullmann Coupling: The Ullmann reaction, a classic copper-catalyzed coupling method, can be employed to form biaryl linkages or diaryl ethers and amines. chemistrysteps.comnih.gov In the context of this compound, an Ullmann homocoupling could potentially lead to the formation of a symmetrical biaryl compound, though this often requires harsh reaction conditions. nih.gov More commonly, Ullmann-type cross-coupling reactions are used to form C-N bonds with various amines or C-O bonds with phenols. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes. aaru.edu.joekb.eg The aryl iodide moieties of this compound are excellent substrates for this reaction, allowing for the introduction of one or two alkynyl groups onto the aromatic ring. quora.com This reaction proceeds under mild conditions and tolerates a wide range of functional groups. ekb.eg The stepwise nature of the reaction could potentially allow for the selective mono- or di-alkynylation by controlling the stoichiometry of the alkyne.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. doubtnut.comminia.edu.eg This reaction is widely used for the synthesis of biaryls, conjugated alkenes, and styrenes. doubtnut.com this compound can readily participate in Suzuki-Miyaura coupling reactions, with the potential for sequential or double coupling to introduce two different or identical aryl or vinyl groups. rsc.orgfiveable.me The reaction conditions are generally mild and compatible with the amino and methoxy functionalities. ijirset.com

Table 2: Overview of Cross-Coupling Reactions with this compound

| Coupling Reaction | Catalyst System | Coupling Partner | Resulting Bond |

| Ullmann Coupling | Copper (e.g., CuI) | Amines, Alcohols, Thiols | C-N, C-O, C-S |

| Sonogashira Coupling | Palladium/Copper (e.g., Pd(PPh₃)₄/CuI) | Terminal Alkynes | C-C (sp) |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Boronic Acids/Esters | C-C (sp²) |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Anilino Moiety

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. chemistrysteps.com Both of these substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. quora.comwikipedia.org

In the case of this compound, the positions on the aromatic ring can be analyzed for their reactivity:

C2 and C6: These positions are ortho to the amino group and meta to the methoxy group. They are also flanked by large iodine atoms.

C5: This position is meta to the amino group and ortho to the methoxy group, and is occupied by an iodine atom.

C3: This position is meta to both the amino and methoxy groups and is also occupied by an iodine atom.

C4: This position is para to the amino group and is occupied by the methoxy group.

Considering the directing effects, the amino group strongly activates the ortho (C2 and C6) and para (C4) positions. The methoxy group also activates its ortho (C3 and C5) and para (C1, which is attached to the amino group) positions. The combined activating effect of both groups would suggest that the remaining open positions, C2 and C6, are the most electronically favorable for electrophilic attack.

However, the regioselectivity of electrophilic substitution on this compound is significantly influenced by steric hindrance. The two large iodine atoms at the C3 and C5 positions create considerable steric bulk, which can impede the approach of an electrophile to the adjacent C2 and C6 positions. fiveable.meyoutube.com

Therefore, while the electronic effects of the amino and methoxy groups activate the C2 and C6 positions, the steric hindrance from the iodine atoms is likely to be the dominant factor in determining the regioselectivity of the reaction. This steric congestion would likely disfavor substitution at these positions, potentially leading to low reactivity or requiring harsh reaction conditions for electrophilic aromatic substitution to occur. It is also possible that under forcing conditions, substitution might occur, but with lower yields compared to less substituted anilines.

Formation of Metal Complexes with Ligands Derived from Iodinated Methoxyanilines

Schiff bases derived from this compound, particularly those incorporating additional donor atoms, can act as effective ligands for the formation of metal complexes. idosr.org The imine nitrogen atom of the Schiff base provides a coordination site for a metal ion. researchgate.net If the aldehyde or ketone precursor contains other functional groups, such as a hydroxyl group in salicylaldehyde, the resulting Schiff base can act as a bidentate or multidentate ligand, chelating to the metal center. aaru.edu.jo

The synthesis of these metal complexes typically involves the reaction of a metal salt with the pre-formed Schiff base ligand in a suitable solvent. idosr.org The stoichiometry of the resulting complex (metal-to-ligand ratio) can vary depending on the metal ion, the denticity of the ligand, and the reaction conditions. ekb.eg

For example, a Schiff base formed from 3,5-diiodosalicylaldehyde (B1329479) and a substituted aniline can coordinate to a metal ion like Palladium(II) through the imine nitrogen and the deprotonated phenolic oxygen. aaru.edu.jo The presence of the bulky iodine atoms on the aniline ring can influence the geometry and stability of the resulting metal complex.

Table 3: Potential Metal Complexes with Ligands from this compound Derivatives

| Ligand (from this compound and...) | Metal Ion | Potential Coordination Sites |

| Salicylaldehyde | Cu(II), Ni(II), Pd(II) | Imine Nitrogen, Phenolic Oxygen |

| 2-Pyridinecarboxaldehyde | Fe(II), Co(II), Zn(II) | Imine Nitrogen, Pyridyl Nitrogen |

| Acetylacetone | V(IV)O, Mn(II) | Imine Nitrogen, Enolic Oxygen |

The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties, which can be tuned by varying the metal ion and the structure of the Schiff base ligand.

Synthesis of Multifunctionalized Organic Building Blocks

The diverse reactivity of this compound makes it a valuable multifunctionalized organic building block for the synthesis of more complex molecules. nih.gov By strategically employing the different reactive sites, a wide range of derivatives can be accessed.

For instance, the amino group can be transformed into a variety of other functional groups. It can be diazotized and subsequently replaced through Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. The amino group can also be acylated or alkylated to modify its electronic and steric properties.

The aryl iodide positions, as discussed, are amenable to a suite of cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents. nih.gov The ability to perform sequential cross-coupling reactions on the di-iodinated scaffold opens up pathways to unsymmetrically substituted biaryls and other complex structures.

Furthermore, the activated aromatic ring, despite the steric hindrance, could potentially undergo certain electrophilic substitution reactions under specific conditions, or the substituents could be modified.

By combining these transformations, this compound can be used to construct molecules with multiple points of diversity, which is particularly useful in the fields of medicinal chemistry and materials science. For example, one could envision a synthetic route where the amino group is first converted into a Schiff base, followed by a selective Sonogashira coupling at one of the iodide positions, and then a Suzuki-Miyaura coupling at the other. This would result in a highly functionalized and complex molecular scaffold, all originating from the versatile starting material, this compound. The synthesis of various heterocyclic compounds can also be envisioned using this building block. ijirset.combeilstein-journals.org

Supramolecular Chemistry and Crystal Engineering of Iodinated Methoxyanilines

Characterization of Hydrogen Bonding Networks in Solid-State Architectures

Hydrogen bonds are among the most significant and well-understood directional non-covalent interactions in crystal engineering. In the context of 3,5-Diiodo-4-methoxyaniline, the primary amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group (-OCH₃) and the nitrogen atom itself can act as hydrogen bond acceptors.

| Potential Hydrogen Bond | Donor | Acceptor | Expected Supramolecular Motif |

| N-H···O | Amino Group (-NH₂) | Methoxy Oxygen (-OCH₃) | Chains, Sheets |

| N-H···N | Amino Group (-NH₂) | Amino Nitrogen (-NH₂) | Dimers, Chains |

Investigation of Halogen Bonding Interactions Involving Iodine Centers

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. The iodine atoms in this compound are excellent candidates for forming strong halogen bonds. The electron-withdrawing nature of the aromatic ring can create a region of positive electrostatic potential, known as a σ-hole, on the outer side of the iodine atom.

This electrophilic σ-hole can interact favorably with electron-rich sites on neighboring molecules. Potential halogen bond acceptors in the crystal lattice of this compound include the nitrogen atom of the amine group and the oxygen atom of the methoxy group. These C-I···N and C-I···O halogen bonds can be a significant driving force in the self-assembly process, often competing with or working in concert with hydrogen bonds to direct the crystal packing. The strength of these interactions is influenced by the polarizability of the halogen atom, with iodine forming some of the strongest halogen bonds. The interplay between hydrogen and halogen bonding would be a critical factor in determining the final solid-state architecture.

| Potential Halogen Bond | Donor Atom | Acceptor Atom | Interaction Type |

| C-I···N | Iodine | Amino Nitrogen | Halogen Bond |

| C-I···O | Iodine | Methoxy Oxygen | Halogen Bond |

| C-I···I | Iodine | Iodine | Halogen Bond |

Analysis of Pi-Stacking Interactions and Their Role in Crystal Packing

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. In the crystal structure of this compound, the electron-rich aromatic rings are expected to participate in pi-stacking. These interactions are crucial in stabilizing the crystal lattice and influencing the electronic properties of the material.

The geometry of pi-stacking can vary, with common arrangements including parallel-displaced and T-shaped (or edge-to-face) configurations. In a parallel-displaced arrangement, the aromatic rings are stacked on top of each other but are shifted laterally. This geometry maximizes the attractive dispersion forces while minimizing the repulsive electrostatic interactions between the electron clouds of the rings. The presence of the large, polarizable iodine atoms and the methoxy group on the aniline (B41778) ring will significantly influence the electronic distribution within the ring, thereby affecting the nature and strength of the pi-stacking interactions. These interactions would likely contribute to the formation of columnar or layered structures within the crystal.

Design and Assembly of Supramolecular Systems through Non-Covalent Interactions

The rational design of supramolecular systems relies on the predictable and hierarchical nature of non-covalent interactions. For a molecule like this compound, the interplay between hydrogen bonding, halogen bonding, and pi-stacking provides a rich landscape for crystal engineering. By understanding the relative strengths and directional preferences of these interactions, it is possible to predict and potentially control the resulting solid-state architecture.

For example, the strong directionality of both hydrogen and halogen bonds can be exploited to create specific and robust supramolecular synthons. These synthons can then be used as building blocks to construct more complex, higher-order structures. The weaker, less directional pi-stacking and van der Waals forces would then play a role in the final packing of these larger assemblies. The ability to systematically modify the aniline scaffold, for instance, by changing the position or nature of the halogen substituents, allows for the fine-tuning of these non-covalent interactions and the targeted design of materials with specific structural and functional properties. The study of such systems is crucial for the development of new functional materials, including pharmaceuticals, organic electronics, and porous solids.

Applications of 3,5 Diiodo 4 Methoxyaniline As a Strategic Intermediate in Advanced Chemical Research

Role as a Building Block for Functional Organic Materials

While direct research on 3,5-Diiodo-4-methoxyaniline's application in functional organic materials is not extensively documented, its structural motifs are present in compounds utilized for such purposes. The aniline (B41778) backbone is a fundamental component in the synthesis of conducting polymers and other organic electronic materials. The presence of iodine atoms offers reactive sites for cross-coupling reactions, enabling the construction of extended π-conjugated systems. These systems are integral to the development of materials with tailored electronic and photophysical properties, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The methoxy (B1213986) group, an electron-donating substituent, can modulate the electronic properties of the resulting materials, influencing their charge transport characteristics and energy levels. The combination of reactive iodine sites and the electronically active methoxy-aniline core positions this compound as a valuable, yet underexplored, building block for the next generation of functional organic materials.

Precursor in the Synthesis of Complex Heterocyclic Ring Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The aniline moiety is a common starting point for the synthesis of various nitrogen-containing heterocycles. ijirset.com The presence of two iodine atoms in this compound provides strategic handles for intramolecular and intermolecular cyclization reactions, paving the way for the construction of complex, fused heterocyclic systems.

For instance, iodoanilines are known precursors for the synthesis of indoles, a privileged scaffold in many pharmaceuticals. rsc.orgresearchgate.net Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, can be employed at the iodo-positions to introduce various substituents, which can then participate in cyclization reactions to form diverse heterocyclic rings. The methoxy group can influence the regioselectivity of these reactions and the properties of the final heterocyclic product. The unique substitution pattern of this compound allows for the potential synthesis of novel heterocyclic structures that may exhibit interesting biological activities or material properties. A one-pot three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones has also been developed. beilstein-journals.org

| Reaction Type | Reactant | Product | Significance |

| Palladium-catalyzed cyclization | 2-Iodoaniline derivatives | Indole derivatives | Access to a key pharmacophore. rsc.org |

| Three-component reaction | 1,3-Diketones, Amines, Acetone | meta-Substituted anilines | Facile synthesis of complex anilines. rsc.org |

| Doebner Synthesis | Iodo-aniline, pyruvic acid, aldehydes | Iodo-quinoline derivatives | Synthesis of antimicrobial scaffolds. nih.gov |

Contributions to Ligand Design for Coordination Chemistry

The field of coordination chemistry relies on the design of organic ligands that can bind to metal ions to form coordination complexes with specific properties and applications, such as in catalysis, sensing, and materials science. Substituted anilines are versatile platforms for the synthesis of polydentate ligands. The amino group of this compound can be readily functionalized to introduce additional coordinating atoms, while the aromatic ring itself can participate in π-stacking interactions within the coordination sphere.

A study on ternary copper(II) complexes with 3,5-diiodo-l-tyrosinate, a compound with a similar substitution pattern, revealed that the iodine substituents significantly contribute to the stability of the complexes through stacking interactions. acs.org This suggests that this compound could be a valuable component in the design of ligands that promote stable complex formation. Furthermore, the synthesis of dichloridotetrakis(3-methoxyaniline)nickel(II) demonstrates the ability of methoxyaniline derivatives to act as effective ligands in coordination complexes. nih.gov The presence of iodine atoms in this compound offers the potential for further modification of the coordinated ligand, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complex.

| Metal Complex | Ligand | Key Findings |

| Ternary Copper(II) Complexes | 3,5-Diiodo-l-tyrosinate | Iodine substituents enhance complex stability via stacking interactions. acs.org |

| Dichloridotetrakis(3-methoxyaniline)nickel(II) | 3-Methoxyaniline | Demonstrates the coordination ability of methoxyaniline derivatives. nih.gov |

| Cobalt Complexes | Bis(amidateanilido) ligand | Ligand can behave as a redox-active species upon oxidation. nih.gov |

Development of Molecular Scaffolds for Advanced Organic Synthesis

Molecular scaffolds are core structures upon which diverse functional groups can be appended to create libraries of compounds for various applications, including drug discovery and materials science. Substituted anilines serve as valuable scaffolds due to the reactivity of both the amino group and the aromatic ring. nih.govacs.orgresearchgate.net The unique substitution pattern of this compound, with its two iodine atoms and a methoxy group, offers multiple points for diversification.

The iodine atoms can be selectively replaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents with high regiocontrol. The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the aromatic ring. This trifunctional nature of this compound makes it an attractive scaffold for the construction of complex and diverse molecular architectures. The resulting libraries of compounds can then be screened for desired biological activities or material properties, accelerating the discovery process in various fields of chemical research.

Investigation in Surface Chemistry for Corrosion Inhibition (drawing parallels from related methoxyaniline derivatives)

The protection of metals from corrosion is a critical area of research with significant economic and safety implications. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. iium.edu.my Methoxyaniline derivatives have been investigated as corrosion inhibitors for various metals in acidic media. researchgate.netresearchgate.netresearchgate.net

Electrochemical studies have shown that poly(o-methoxyaniline) can be successfully polymerized on stainless steel electrodes and provides corrosion inhibition similar to polyaniline. researchgate.net The inhibition mechanism is believed to involve the adsorption of the methoxyaniline molecules onto the metal surface through the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring. This adsorption blocks the active sites for corrosion and creates a barrier to the corrosive environment.

Theoretical studies using density functional theory (DFT) have been employed to understand the relationship between the molecular structure of methoxyaniline derivatives and their inhibition efficiency. scispace.comsemanticscholar.org These studies indicate that parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important in determining the adsorption and inhibition properties.

While direct studies on this compound as a corrosion inhibitor are not available, parallels can be drawn from its structural analogs. The presence of the methoxy and aniline functionalities suggests that it would exhibit similar adsorption behavior on metal surfaces. The iodine atoms, being large and polarizable, could further enhance the adsorption process and contribute to the formation of a more robust protective film. Therefore, this compound represents a promising candidate for further investigation as a novel corrosion inhibitor.

| Inhibitor | Metal | Environment | Key Findings |

| Poly(o-methoxyaniline) | Stainless Steel | 0.5 M H2SO4 | Provides corrosion inhibition similar to polyaniline. researchgate.net |

| N-Benzylidene-4-methoxyaniline | Mild Steel | 1M HCl & 0.5M H2SO4 | Acts as an anodic and cathodic type of inhibitor with high efficiency. researchgate.net |

| Chloro-N-(4-methoxybenzylidene)aniline derivatives | Zinc | Hydrochloric Acid | Inhibition mechanism elucidated through DFT calculations. scispace.com |

| (E)-4-methoxy-N-(methoxybenzylidene)aniline | Mild Steel | Molar Hydrochloric Acid | Reduces corrosion rate, acts as a mixed inhibitor. researchgate.net |

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in the Synthesis and Functionalization of Diiodinated Aromatic Amines

The synthesis of diiodinated aromatic amines, including 3,5-diiodo-4-methoxyaniline, presents persistent challenges. Achieving high regioselectivity during the iodination of activated aromatic rings can be difficult, often leading to mixtures of products and requiring harsh reaction conditions involving toxic reagents. rdd.edu.iq Traditional methods may lack efficiency and generate significant chemical waste. specchemonline.com However, these challenges are paving the way for innovative opportunities. There is a growing focus on developing milder and more selective iodination protocols, potentially using hypervalent iodine reagents or novel catalytic systems that offer better control over the reaction. researchgate.netresearchgate.net

The true opportunity lies in the subsequent functionalization of the diiodo-scaffold. The two carbon-iodine bonds serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of new carbon-nitrogen bonds, transforming the diiodoaniline into more complex diamine structures. wikipedia.orgrug.nl The development of new generations of catalysts and ligands has expanded the scope of this reaction to include a wider variety of amines and aryl halides under milder conditions. wikipedia.orgnih.govbeilstein-journals.org

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the aryl iodide and terminal alkynes, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This method is exceptionally useful for creating conjugated systems, which are foundational for many organic materials. mdpi.com Recent advancements have focused on developing copper-free systems and using more sustainable solvents like water. mdpi.comorganic-chemistry.org

Future work will likely focus on the sequential and selective functionalization of the two C-I bonds, enabling the synthesis of asymmetric molecules with tailored properties. The development of heterogeneous, recyclable catalysts for these transformations is also a key area of research, aiming to improve the economic and environmental viability of these processes. mdpi.comresearchgate.net

Interactive Table: Key Cross-Coupling Reactions for Functionalization

| Reaction | Bond Formed | Key Catalysts | Substrates | Significance |

| Buchwald-Hartwig Amination | C-N | Palladium complexes with phosphine (B1218219) ligands | Aryl iodides, amines | Synthesis of complex aryl amines, pharmaceuticals. wikipedia.orgrug.nl |

| Sonogashira Coupling | C-C (sp²-sp) | Palladium complex, Copper(I) co-catalyst | Aryl iodides, terminal alkynes | Construction of conjugated enynes and arylalkynes. wikipedia.orglibretexts.orgmdpi.com |

Advancements in Theoretical Modeling for Predicting Reactivity and Supramolecular Behavior

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of halogenated molecules. Density Functional Theory (DFT) has been effectively used to evaluate the binding interaction energies and geometries of halogen-bonded systems. richmond.edu Such models can predict the strength and directionality of the halogen bonds that this compound can form. Computational results indicate that iodine, being the largest and most polarizable halogen with low electronegativity, forms the strongest halogen bonds. richmond.edu

These models are crucial for:

Predicting Halogen Bond Strength: By calculating the electrostatic potential on the surface of the iodine atoms (the "sigma-hole"), chemists can predict how strongly the molecule will interact with halogen bond acceptors. richmond.edu

Guiding Crystal Engineering: Theoretical models can help foresee the packing arrangements in the solid state, guiding the design of new crystalline materials with desired topologies and properties. etamu.edu

Understanding Reactivity: Computational analysis can elucidate the electronic effects of the iodo and methoxy (B1213986) substituents on the reactivity of the aniline (B41778) amine group and the C-I bonds in cross-coupling reactions, helping to optimize reaction conditions.

Future advancements in this area will likely involve the use of machine learning and artificial intelligence to screen vast numbers of potential supramolecular structures and predict their properties. More accurate and computationally efficient models will allow for the in silico design of complex materials and reaction pathways, reducing the need for empirical trial-and-error experimentation.

Potential for Novel Supramolecular Assemblies and Intelligent Materials Based on Iodinated Methoxyanilines

The presence of two iodine atoms on the this compound scaffold is pivotal for its potential in supramolecular chemistry. Iodine atoms are excellent halogen bond (XB) donors, capable of forming strong, directional, non-covalent interactions with electron-rich atoms like oxygen or nitrogen. rsc.orgnih.gov This property can be exploited to direct the self-assembly of molecules into highly ordered, predictable structures.

The strategic placement of two XB donors, along with the hydrogen-bond-donating amine and accepting methoxy group, allows for the creation of complex and robust supramolecular networks. Research has shown that iodination can dramatically enhance the self-assembly properties of molecules, leading to the formation of gels and other ordered materials at much lower concentrations than their non-iodinated counterparts. nih.govnih.gov

Potential applications for materials derived from iodinated methoxyanilines include:

Crystal Engineering: The directionality of halogen bonds can be used to construct novel co-crystals and porous organic frameworks with applications in gas storage and separation. etamu.edunih.gov

Liquid Crystals: By incorporating these molecules into larger structures, it may be possible to create liquid crystalline phases where the organization is dictated by halogen bonding.

Sensors: The interaction of the halogen bond donor with specific anions or Lewis bases could be translated into a detectable signal, forming the basis for new chemical sensors. richmond.edu

"Intelligent" Materials: Supramolecular assemblies held together by reversible halogen bonds could respond to external stimuli such as light, heat, or chemical analytes, leading to materials with switchable properties.

The future in this domain lies in moving beyond simple one-dimensional chains or two-dimensional sheets to create intricate three-dimensional architectures with advanced functions. The combination of halogen bonding with other non-covalent interactions will be key to achieving this level of complexity and control. rsc.org

Exploration of Green Chemistry Principles in the Derivatization and Application of the Compound

Integrating green chemistry principles into the synthesis and lifecycle of this compound is an increasingly important research focus. The twelve principles of green chemistry provide a framework for making chemical processes more sustainable, from reducing waste to using renewable feedstocks and designing less hazardous chemicals. sphinxsai.com

Key areas for future research include:

Greener Synthetic Routes: Traditional aniline syntheses often rely on the reduction of nitroarenes using harsh reagents and high pressures. specchemonline.com Emerging alternatives, such as electrochemical methods that use a redox mediator to reduce nitrobenzenes at room temperature and pressure, offer a more environmentally friendly path. specchemonline.comchemistryworld.com If powered by renewable electricity, such methods could significantly decarbonize aniline production. specchemonline.com

Atom Economy: Developing synthetic and functionalization reactions that maximize the incorporation of all starting materials into the final product is a core green chemistry goal. sphinxsai.com Catalytic cross-coupling reactions are inherently more atom-economical than many classical stoichiometric methods.

Use of Safer Solvents: Many organic reactions, including cross-coupling, are performed in volatile organic solvents. Research into performing these reactions in more benign media, such as water or bio-derived solvents like dimethylisosorbide (DMI), is a critical frontier. organic-chemistry.orgresearchgate.net

Energy Efficiency: The use of microwave irradiation to accelerate reactions, such as the Buchwald-Hartwig amination, can dramatically reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org

Future efforts will focus on a holistic "cradle-to-grave" assessment of the compound and its derivatives, considering the environmental impact of all stages from synthesis to application and eventual degradation. The development of catalysts based on earth-abundant metals to replace precious metals like palladium is another significant long-term goal for the field.

Q & A

Q. Q1. What are the established synthetic routes for 3,5-Diiodo-4-methoxyaniline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves iodination of 4-methoxyaniline using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C). Key variables include stoichiometric ratios (e.g., 2.2 equivalents of ICl for diiodination), solvent polarity, and reaction time. Optimization requires monitoring via TLC or HPLC to prevent over-iodination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the diiodo product. Validation through melting point analysis (expected range: 135–138°C) and NMR (distinct aromatic proton splitting patterns) ensures reproducibility .

Q. Q2. How can spectroscopic characterization (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ¹H NMR : Aromatic protons adjacent to iodine substituents exhibit deshielding (δ 7.2–7.5 ppm) with splitting patterns dependent on substituent positions.

- IR : Confirm methoxy groups via C-O stretch (~1250 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- HRMS : Use ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 389.8 for C₇H₇I₂NO). Cross-referencing with computational simulations (DFT-based chemical shift predictions) reduces ambiguity in complex cases .

Q. Q3. What solvent systems are suitable for recrystallizing this compound while minimizing decomposition?

Methodological Answer: Polar aprotic solvents like DMF or DMSO are avoided due to potential iodine displacement. Ethanol/water mixtures (7:3 v/v) at 60°C yield high-purity crystals. Slow cooling (0.5°C/min) minimizes inclusion of impurities. Stability tests under UV light and thermal gravimetric analysis (TGA) confirm no degradation below 150°C .

Advanced Research Questions

Q. Q4. How can kinetic studies elucidate the reactivity of this compound in Ullmann-type coupling reactions?

Methodological Answer: Design a time-resolved study using Pd(PPh₃)₄ as a catalyst and aryl boronic acids as coupling partners. Monitor reaction progress via GC-MS or in situ Raman spectroscopy. Variables include:

- Temperature (60–100°C) to assess activation energy (Arrhenius plot).

- Ligand effects (e.g., bipyridine vs. phosphine ligands) on turnover frequency.

- Solvent dielectric constant (toluene vs. DMF) to probe charge stabilization.

Contradictory data (e.g., unexpected byproducts) may arise from iodine radical pathways, requiring EPR spectroscopy to detect transient species .

Q. Q5. What strategies resolve contradictions in biological activity data for this compound derivatives (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Analysis : Use IC₅₀ curves (0.1–100 μM) to distinguish specific inhibition from nonspecific cytotoxicity.

- Off-Target Profiling : Employ kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-target interactions.

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to rule out metabolite-induced artifacts. Triangulate data with transcriptomic profiling (RNA-seq) to confirm pathway-specific effects .

Q. Q6. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces.

- Fukui Indices : Identify nucleophilic sites (e.g., para to methoxy group) using NBO analysis.

- MD Simulations : Solvent effects (e.g., acetonitrile vs. THF) on transition states are modeled with explicit solvent molecules. Validate predictions via experimental bromination (NBS in CCl₄) and HPLC quantification of isomer ratios .

Data Analysis and Interpretation

Q. Q7. How should researchers address discrepancies in reported UV-Vis absorption maxima (λ_max) for this compound?

Methodological Answer:

- Standardize Conditions : Measure λ_max in degassed methanol (ε ≈ 12,500 M⁻¹cm⁻¹ at 290 nm) with a reference cuvette.

- pH Control : Adjust with ammonium acetate buffer (pH 7.0) to prevent protonation of the methoxy group.

- Instrument Calibration : Validate using holmium oxide filters. Conflicting literature values often arise from solvent impurities or uncorrected baseline drift .

Q. Q8. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

- Multivariate Regression : Use PLS (Partial Least Squares) to correlate descriptors (Hammett σ, logP) with bioactivity.

- Cluster Analysis : Group derivatives by substituent electronegativity and steric bulk (Taft parameters).

- Error Mitigation : Apply Bonferroni correction for multiple comparisons and report 95% confidence intervals. Contradictory SAR trends may require Bayesian network models to infer hidden variables .

Experimental Design

Q. Q9. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose samples to UV light (254 nm, 48 hrs), heat (40°C, 75% RH), and acidic/basic conditions (0.1 M HCl/NaOH).

- Analytical Endpoints : Quantify degradation via HPLC-DAD (diode array detection) and identify byproducts with LC-HRMS.

- Kinetic Modeling : Fit data to zero-order (solid-state) or first-order (solution) decay models. Iodine loss is a critical stability indicator .

Q. Q10. What controls are essential when assessing the catalytic activity of this compound in photoredox reactions?

Methodological Answer:

- Negative Controls : Reactions without catalyst, light, or substrate to rule out autoxidation.

- Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench chain-propagation pathways.

- Isotopic Labeling : Use ¹⁸O₂ to track oxygen incorporation in oxidation products. Compare turnover numbers (TON) under inert vs. aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.